molecular formula C12H15FO2 B15203936 Benzoic acid, 5-fluoropentyl ester CAS No. 583-16-4

Benzoic acid, 5-fluoropentyl ester

Cat. No.: B15203936
CAS No.: 583-16-4
M. Wt: 210.24 g/mol
InChI Key: VBUBHKGSNQYAIR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-fluoropentyl ester is an organic compound with the molecular formula C12H15FO2 It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 5-fluoropentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoic acid, 5-fluoropentyl ester can be synthesized through the esterification reaction of benzoic acid with 5-fluoropentanol. The reaction typically involves heating benzoic acid and 5-fluoropentanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.

Industrial Production Methods: In industrial settings, the esterification process can be carried out in a continuous flow microwave reactor, which allows for precise control of reaction parameters and improved efficiency . The use of microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 5-fluoropentyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 5-fluoropentanol in the presence of a strong acid or base.

    Oxidation: The ester can undergo oxidation reactions, particularly at the fluoropentyl group, leading to the formation of various oxidized products.

    Substitution: The fluorine atom in the 5-fluoropentyl group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Benzoic acid and 5-fluoropentanol.

    Oxidation: Various oxidized derivatives of the fluoropentyl group.

    Substitution: Substituted derivatives of the ester.

Scientific Research Applications

Benzoic acid, 5-fluoropentyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 5-fluoropentyl ester involves its interaction with biological targets, leading to various effects. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 5-fluoropentanol. Benzoic acid is known to inhibit the growth of microorganisms by disrupting their metabolic processes . The fluoropentyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and cellular targets.

Comparison with Similar Compounds

    Benzoic acid esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their biological activities and applications.

    Fluorinated esters: Compounds like 5-fluoropentyl acetate and 5-fluoropentyl propionate have similar structures but may exhibit different reactivity and biological effects due to variations in the ester group.

Uniqueness: Benzoic acid, 5-fluoropentyl ester is unique due to the presence of both the benzoic acid moiety and the fluoropentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

583-16-4

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

5-fluoropentyl benzoate

InChI

InChI=1S/C12H15FO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

VBUBHKGSNQYAIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCF

Origin of Product

United States

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